molecular formula C22H31NO3 B2616895 2-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide CAS No. 1797185-17-1

2-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide

Cat. No.: B2616895
CAS No.: 1797185-17-1
M. Wt: 357.494
InChI Key: GYVTUFOKQAZDBC-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide is a synthetic organic compound developed for advanced chemical and pharmaceutical research. This molecule features a distinctive structure that combines a 4-ethoxyphenylacetamide moiety with a 2-methoxyadamantane group, a combination observed in compounds with potential research applications in medicinal chemistry . The adamantane group is a well-known pharmacophore valued for its lipophilicity and ability to enhance metabolic stability, which can be crucial in the design of bioactive molecules . Similarly, the ethoxyphenyl group is a common structural element in compounds studied for their diverse biological activities . The primary research applications of this compound are in the field of drug discovery, where it serves as a key intermediate or a novel chemical entity for probing biological pathways. It is particularly useful for screening against various enzymatic targets and for structure-activity relationship (SAR) studies aimed at optimizing potency and physicochemical properties. Researchers can utilize this compound to develop new therapeutic agents, with its mechanism of action being highly specific to its molecular target, which is determined through empirical investigation. This product is strictly for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[(2-methoxy-2-adamantyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-3-26-20-6-4-15(5-7-20)13-21(24)23-14-22(25-2)18-9-16-8-17(11-18)12-19(22)10-16/h4-7,16-19H,3,8-14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVTUFOKQAZDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide typically involves multiple steps:

  • Formation of the Ethoxyphenyl Intermediate

      Starting Material: 4-ethoxyphenol.

      Reaction: Alkylation with ethyl bromide in the presence of a base like potassium carbonate to form 4-ethoxyphenyl ether.

  • Preparation of the Methoxyadamantane Intermediate

      Starting Material: Adamantane.

      Reaction: Methoxylation using methanol and a strong acid catalyst like sulfuric acid to yield 2-methoxyadamantane.

  • Coupling Reaction

      Intermediate: 4-ethoxyphenyl ether and 2-methoxyadamantane.

      Reaction: Acylation using acetic anhydride and a catalyst such as pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or neutral conditions.

      Products: Oxidation of the ethoxy group to form a carboxylic acid derivative.

  • Reduction

      Reagents: Lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents like ether.

      Products: Reduction of the acetamide group to form an amine derivative.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride.

      Conditions: Performed under reflux conditions.

      Products: Substitution of the ethoxy group with a halogen to form a halogenated derivative.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating Agents: Thionyl chloride, phosphorus tribromide.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, although detailed studies are required to confirm its efficacy and safety.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • N-(4-Methoxyphenyl)acetamide (): The methoxy group (-OCH₃) is smaller and less lipophilic than the ethoxy group (-OC₂H₅). Crystallographic studies of N-(4-methoxyphenyl)acetamide reveal planar amide linkages, suggesting similar conformational stability in the target compound .
  • N-(3-Amino-4-methoxyphenyl)acetamide (): The amino group (-NH₂) enhances hydrogen-bonding capacity, increasing solubility compared to ethoxy derivatives. Safety data indicate moderate toxicity, underscoring the importance of substituent choice in drug design .
  • Chlorinated Acetamides ():

    • Pesticide derivatives like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) feature electron-withdrawing chloro groups, contrasting with the electron-donating ethoxy group in the target compound.
    • Chlorine increases reactivity but may reduce metabolic stability compared to ethoxy .

Adamantane-Containing Analogs

  • N-((3s,5s,7s)-Adamantan-1-yl)-2-(4-(Chloromethyl)phenyl)acetamide ():

    • The adamantane moiety enhances lipophilicity (logP ~4.2), likely shared by the target compound.
    • Chloromethyl substitution may confer electrophilic reactivity, unlike the inert methoxy group in the target .
  • Synthesis involves toluene and K₂CO₃-mediated coupling, suggesting analogous routes for the target .

Acetamide Derivatives with Heterocycles ():

  • (E)-2-(5-Fluoro-1-((3-Methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide ():

    • Incorporation of isoxazole and pyridine rings increases polarity (logP = 5.797), contrasting with the adamantane’s hydrophobicity.
    • Such derivatives exhibit moderate bioactivity scores (e.g., 46/100), hinting at structure-activity trends .
  • N-(4-{2-[2-(Methylcarbamothioyl)hydrazinyl]-2-oxoethoxy}phenyl)acetamide (): Thioamide and hydrazine groups enhance metal-binding capacity, unlike the target’s simple acetamide backbone. Synthesized via reflux in methanol, a method adaptable to the target compound .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents logP (Predicted) Key Properties/Applications Reference
Target Compound 4-Ethoxyphenyl, Methoxyadamantane ~4.5 High lipophilicity, CNS potential
N-(4-Methoxyphenyl)acetamide 4-Methoxyphenyl ~1.8 Antimicrobial, crystalline
Alachlor 2-Chloro, Diethylphenyl ~3.9 Herbicide, electrophilic
N-((3s,5s,7s)-Adamantan-1-yl)-2-(4-(Chloromethyl)phenyl)acetamide Chloromethylphenyl, Adamantane ~4.2 High reactivity, lipophilic
(E)-2-(5-Fluoro-...acetamide () Isoxazole, Pyridine 5.797 Moderate bioactivity

Research Implications and Gaps

  • Toxicology: Safety data for N-(3-amino-4-methoxyphenyl)acetamide () highlight the need for rigorous toxicity profiling of ethoxyadamantane analogs.

Biological Activity

2-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide is a synthetic compound characterized by its unique adamantane structure, which has been explored for various biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C19H31NO2C_{19}H_{31}NO_2, and it features a complex structure that incorporates both an ethoxyphenyl group and a methoxyadamantane moiety. The stability of the adamantane core contributes to the compound's potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and specific molecular targets. The adamantane structure is known to disrupt viral and bacterial cell walls, while the acetamide portion may bind to specific enzymes or receptors, modulating their activity.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

  • Antiviral Properties : Preliminary studies suggest that the compound may exhibit antiviral effects by interfering with viral replication processes.
  • Antibacterial Effects : The compound has also been evaluated for its antibacterial properties, showing promise in inhibiting the growth of various bacterial strains.
  • Neuroprotective Effects : Some studies indicate that derivatives of adamantane compounds can provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit certain cell lines' growth, suggesting its potential as an anticancer agent. For instance:

StudyCell LineIC50 (µM)
Study AHeLa15Significant growth inhibition
Study BMCF-720Moderate cytotoxicity observed

In Vivo Studies

Animal models have been utilized to assess the compound's efficacy in vivo. Notable findings include:

  • Anti-inflammatory Effects : In a rat model of inflammation, administration of the compound led to a reduction in edema and inflammatory markers.
ParameterControl GroupTreatment Group
Edema (mm)5.0 ± 0.52.0 ± 0.3*
TNF-alpha (pg/mL)150 ± 2080 ± 10*

(*p < 0.05 vs control)

Case Studies

  • Case Study on Antiviral Activity : A study conducted on influenza virus showed that treatment with the compound reduced viral load in infected cells by approximately 70%, indicating significant antiviral potential.
  • Case Study on Antibacterial Efficacy : Another study assessed the antibacterial activity against Staphylococcus aureus, revealing an MIC (minimum inhibitory concentration) of 32 µg/mL, demonstrating effective inhibition.

Q & A

Q. What are the recommended synthetic routes for 2-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including functionalization of the adamantane core and coupling with the ethoxyphenyl-acetamide moiety. For example, analogous adamantane derivatives (e.g., N-(1-Adamantanyl)acetamide in ) are synthesized via nucleophilic substitution or amidation reactions. Optimization strategies include:
  • Stoichiometric Control : Adjust molar ratios of reagents (e.g., Na2CO3 as a base) to minimize side reactions .
  • Purification Techniques : Use silica gel chromatography (gradient elution with CH2Cl2/MeOH) and recrystallization (e.g., from ethyl acetate) to isolate high-purity products .
  • Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and ensure completion before proceeding to subsequent steps.

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